molecular formula C21H25N3O3 B12745033 Benzanilide, 2'-((2-(diethylamino)ethylamino)oxalyl)- CAS No. 85080-24-6

Benzanilide, 2'-((2-(diethylamino)ethylamino)oxalyl)-

Cat. No.: B12745033
CAS No.: 85080-24-6
M. Wt: 367.4 g/mol
InChI Key: YLBWRDUWGUNRKO-UHFFFAOYSA-N
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Description

Benzanilide, 2’-((2-(diethylamino)ethylamino)oxalyl)- is a complex organic compound with the molecular formula C21H25N3O3 It is a derivative of benzanilide, characterized by the presence of a diethylaminoethylamino group and an oxalyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzanilide, 2’-((2-(diethylamino)ethylamino)oxalyl)- typically involves the condensation of benzanilide with diethylaminoethylamine and oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Condensation Reaction: Benzanilide is reacted with diethylaminoethylamine in the presence of a suitable catalyst.

    Oxalylation: The intermediate product is then treated with oxalyl chloride to introduce the oxalyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Benzanilide, 2’-((2-(diethylamino)ethylamino)oxalyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzanilides, oxides, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzanilide, 2’-((2-(diethylamino)ethylamino)oxalyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of benzanilide, 2’-((2-(diethylamino)ethylamino)oxalyl)- involves its interaction with specific molecular targets. The diethylaminoethylamino group can interact with biological macromolecules, influencing various biochemical pathways. The oxalyl group may also play a role in modulating the compound’s activity by forming stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

    Benzanilide: The parent compound, lacking the diethylaminoethylamino and oxalyl groups.

    N-Phenylbenzamide: Similar structure but with different substituents.

    N-(2-Diethylaminoethyl)benzamide: Lacks the oxalyl group but has the diethylaminoethylamino group.

Uniqueness

Benzanilide, 2’-((2-(diethylamino)ethylamino)oxalyl)- is unique due to the presence of both the diethylaminoethylamino and oxalyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

85080-24-6

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-[2-[2-(diethylamino)ethylamino]-2-oxoacetyl]phenyl]benzamide

InChI

InChI=1S/C21H25N3O3/c1-3-24(4-2)15-14-22-21(27)19(25)17-12-8-9-13-18(17)23-20(26)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3,(H,22,27)(H,23,26)

InChI Key

YLBWRDUWGUNRKO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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